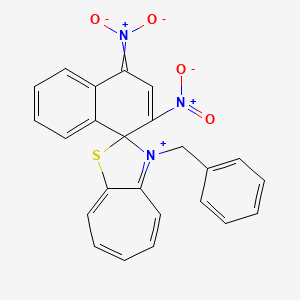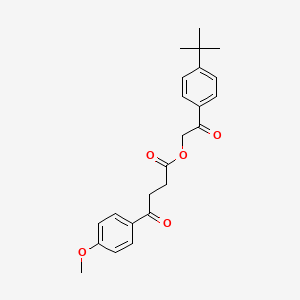![molecular formula C26H21BrN4O B5117658 2-[4-[5-(4-Bromophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-6-methylpyrimidin-2-yl]phenol](/img/structure/B5117658.png)
2-[4-[5-(4-Bromophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-6-methylpyrimidin-2-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[5-(4-Bromophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-6-methylpyrimidin-2-yl]phenol is a complex organic compound that features a unique structure combining a bromophenyl group, a dihydropyrazolyl group, and a methylpyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[5-(4-Bromophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-6-methylpyrimidin-2-yl]phenol typically involves multiple steps. One common method includes the following steps:
Formation of the Dihydropyrazole Ring: This step involves the reaction of a bromophenyl hydrazine with an appropriate diketone under acidic conditions to form the dihydropyrazole ring.
Coupling with Methylpyrimidine: The dihydropyrazole intermediate is then coupled with a methylpyrimidine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-[5-(4-Bromophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-6-methylpyrimidin-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under oxidative conditions.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-[5-(4-Bromophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-6-methylpyrimidin-2-yl]phenol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: Its unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-[4-[5-(4-Bromophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-6-methylpyrimidin-2-yl]phenol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The bromophenyl group can interact with hydrophobic pockets in proteins, while the phenol group can form hydrogen bonds with amino acid residues .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Known for its antifungal and antibacterial activities.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Exhibits promising antibacterial activity.
Uniqueness
2-[4-[5-(4-Bromophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-6-methylpyrimidin-2-yl]phenol is unique due to its combination of a dihydropyrazole ring with a bromophenyl group and a methylpyrimidine moiety. This unique structure provides it with distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[4-[5-(4-bromophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-6-methylpyrimidin-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21BrN4O/c1-17-15-25(29-26(28-17)21-9-5-6-10-24(21)32)31-23(19-7-3-2-4-8-19)16-22(30-31)18-11-13-20(27)14-12-18/h2-15,23,32H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSMQHHNOFLGPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2O)N3C(CC(=N3)C4=CC=C(C=C4)Br)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chloro-4-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B5117580.png)
![(2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5117582.png)
![1-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl]piperidine](/img/structure/B5117588.png)
![N-ethyl-N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5117589.png)

![3-Ethylsulfanyl-6-(6-methylpyridin-2-yl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5117597.png)

![4-[(2-hydroxyphenyl)diazenyl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4H-pyrazol-3-one](/img/structure/B5117630.png)
![ethyl 5-acetyl-2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5117631.png)
![3,3'-sulfonylbis[N-(2-methylphenyl)benzenesulfonamide]](/img/structure/B5117638.png)
![2-methylsulfanyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B5117645.png)
![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5117648.png)
![2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B5117650.png)
![6-Hydroxy-1-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyliminomethyl]pyrimidine-2,4-dione](/img/structure/B5117652.png)
